2-Amino-4,4A-dihydro-3H-phenoxazin-3-one
Description
Structure
3D Structure
Properties
CAS No. |
927803-99-4 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-4,4a-dihydrophenoxazin-3-one |
InChI |
InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-5,12H,6,13H2 |
InChI Key |
SEKIHKGMIWNOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=NC3=CC=CC=C3O2)C=C(C1=O)N |
Origin of Product |
United States |
Mechanistic Elucidation of Biological Activities of 2 Amino 4,4a Dihydro 3h Phenoxazin 3 One
Antiviral Action Mechanisms
Preliminary studies have identified 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one as an inhibitor of certain viral infections, with research primarily centered on its effects against poliovirus.
Inhibition of Viral Replication
Research has demonstrated that this compound effectively inhibits the proliferation of poliovirus in Vero cells. nih.gov The compound exhibits maximal antiviral activity at a concentration of 1 µg/ml, within a range of 0.25 to 2 µg/ml. nih.gov Notably, the mechanism of viral inhibition appears to be indirect. Studies have shown that pretreatment of the virus with the compound before infection does not inhibit viral replication. researchgate.net However, when host cells are pre-treated with this compound, a marked inhibition of poliovirus replication is observed. researchgate.net This suggests that the compound does not directly inactivate the virus but rather induces a state in the host cell that is non-permissive to viral proliferation.
Cellular and Molecular Targets in Viral Pathogenesis
The precise cellular and molecular targets of this compound in the context of viral pathogenesis are not yet fully elucidated. However, the evidence strongly points towards a host-directed mechanism of action. researchgate.net By modifying the intracellular environment of the host cell, the compound renders it unsuitable for the replication of poliovirus. researchgate.net The specific host cell pathways and factors that are modulated by this compound to exert its antiviral effect remain an active area of investigation. Further research is required to identify the specific cellular proteins and signaling pathways that are targeted by the compound to establish an antiviral state.
Anti-Neoplastic Modalities
This compound has demonstrated significant potential as an anti-cancer agent, with its modalities of action centered on the regulation of cell growth and the induction of programmed cell death.
Regulation of Cellular Proliferation and Cell Cycle Progression
The compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. nih.gov Studies on human epidermoid carcinoma (KB) cells revealed that treatment with 50 µM of this compound for 9 hours resulted in a transient accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov This suggests an interference with the normal progression of the cell cycle, leading to a halt in cell division. By 24 hours, a significant number of these cells exhibited a lower DNA content, indicative of subsequent cellular events, possibly leading to cell death. nih.gov
Investigation of Programmed Cell Death Induction
A primary mechanism of the anti-neoplastic activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This effect has been observed across a range of human cancer cell lines, including those derived from breast, skin, lung, pancreas, and colon cancers, as well as glioblastoma and retinoblastoma. nih.govresearchgate.net
The induction of apoptosis by this compound is strongly linked to its ability to cause a rapid and significant decrease in the intracellular pH (pHi) of cancer cells. nih.govnih.gov Many cancer cells exhibit a higher baseline pHi (around 7.5 to 7.7) compared to normal cells. nih.gov The compound induces a dose-dependent reduction in this elevated pHi. For instance, in MCF-7 breast cancer cells, 100 µM of the compound gradually decreased the pHi from 7.53 to 6.94 within 30 minutes. nih.gov
This intracellular acidification is believed to disrupt the homeostasis of cancer cells, which often rely on elevated glycolysis (the Warburg effect) for their proliferation—a process favored by a higher pHi. nih.govnih.gov The reduction in pHi is thought to activate apoptotic signaling pathways, leading to cell death. nih.gov While the precise signaling cascades are still under investigation, this perturbation of the intracellular environment represents a key event in the pro-apoptotic effects of this compound. The compound has been shown to exert dose-dependent proapoptotic and cytotoxic effects on various cancer cells following this pHi reduction. nih.gov
Table 1: Cytotoxicity of this compound (Phx-1) in various cancer cell lines nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 100 |
| A431 | Skin Cancer | 100 |
| KCP-4 | - | 100 |
| A549 | Lung Cancer | >100 |
| KLM-1 | Pancreatic Cancer | 100 |
| MIA PaCa-2 | Pancreatic Cancer | 100 |
| ACHN | Kidney Cancer | 100 |
| LoVo-1 | Colon Cancer | 100 |
| U251MG | Glioblastoma | 60 |
| Y-79 | Retinoblastoma | 100 |
Necrotic Cell Death Characterization
Research into the cytotoxic mechanisms of phenoxazine (B87303) derivatives indicates that they can induce a mixed-mode of cell death, encompassing both apoptosis and necrosis. Studies on closely related compounds, such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one (Phx-1) and 2-aminophenoxazine-3-one (Phx-3), have provided insights into this phenomenon.
In human glioblastoma cell lines A-172 and U-251 MG, treatment with these related phenoxazines led to an increase in the population of cells positive for both annexin (B1180172) V and propidium (B1200493) iodide (PI), which is indicative of late-stage apoptosis or necrosis. Similarly, in studies involving human lymphoblastoid cell lines, Phx-1 was found to cause a mixed type of cell death. While early-stage apoptosis was more dominant in Raji cells, a significant population of late-stage apoptotic/necrotic cells was observed in Molt-4 cells following treatment. Further investigation into the effects of Phx-3 on the pancreatic cancer cell line KLM-1 also revealed the induction of both apoptosis and necrosis, as detected by flow cytometry using annexin-V and PI staining. nih.gov
Synergistic Interactions with Death Receptor Ligands
Phenoxazine compounds have been shown to synergistically enhance cell death induced by ligands of the tumor necrosis factor (TNF) receptor superfamily, such as TNF-related apoptosis-inducing ligand (TRAIL). This suggests a potential mechanism to overcome resistance to TRAIL-based therapies in cancer cells.
Studies on the related compound 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one (Phx-1) demonstrated a potent synergistic effect with TRAIL. In Jurkat human T-cell leukemia cells, Phx-1 was found to enhance TRAIL-induced apoptotic cell death by approximately 100-fold. aacrjournals.orgnih.govresearchgate.net Furthermore, while TNF-α alone does not typically induce cell death in Jurkat cells, its combination with Phx-1 resulted in significant apoptosis. aacrjournals.orgnih.govresearchgate.net This enhancement of cell death was determined not to be a result of the up-regulation of death receptors on the cell surface. aacrjournals.orgnih.govresearchgate.net
The synergistic activity has also been observed in pancreatic cancer cell lines. The inhibitory effects of TRAIL on MIA-PaCa-2 cells were significantly augmented by the addition of Phx-1 or 2-aminophenoxazine-3-one (Phx-3). nih.govspandidos-publications.com However, this effect appears to be cell-line specific, as the synergy was not observed in the KLM-1 pancreatic cancer cell line. nih.govspandidos-publications.com
Modulation of Intracellular pH Homeostasis
A key non-intercalative mechanism of action for some phenoxazine derivatives is the disruption of intracellular pH (pHi) homeostasis in cancer cells. Cancer cells often exhibit a higher basal pHi (pH 7.5 to 7.7) compared to normal cells (pH 7.3 to 7.4), a phenomenon linked to the Warburg effect and enhanced glycolytic metabolism. nih.govnih.govnih.gov
Research on the related compounds 2-aminophenoxazine-3-one (Phx-3) and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1) has shown that they can induce a rapid and dose-dependent decrease in the pHi of various cancer cells within 30 minutes of exposure. nih.govnih.gov The extent of this pHi reduction was significantly greater with Phx-3. This drastic acidification is believed to perturb the intracellular homeostasis of cancer cells, leading to subsequent cytotoxic and pro-apoptotic effects. nih.govnih.gov A causal relationship has been confirmed between the magnitude of the pHi decrease (ΔpHi) and the cytotoxic effects of these phenoxazines. nih.gov
| Cell Line | Compound (100 µM) | Initial pHi | ΔpHi (pHi drop) |
|---|---|---|---|
| MCF-7 (Breast) | Phx-1 | 7.65 | 0.11 |
| MCF-7 (Breast) | Phx-3 | 7.65 | 0.65 |
| A431 (Skin) | Phx-1 | 7.72 | 0.12 |
| A431 (Skin) | Phx-3 | 7.72 | 0.62 |
| A549 (Lung) | Phx-1 | 7.55 | 0.10 |
| A549 (Lung) | Phx-3 | 7.55 | 0.60 |
Data derived from studies on phenoxazine analogs Phx-1 and Phx-3. nih.govnih.gov
Differential Effects on Malignant versus Non-Malignant Cell Lines
Phenoxazine derivatives have demonstrated a degree of selectivity, exerting more potent cytotoxic effects on malignant cells compared to their non-malignant counterparts. While compounds like Phx-1 and Phx-3 do cause a reduction in the pHi of normal cells, such as human embryonic lung fibroblasts (HEL) and human umbilical vein endothelial cells (HUVEC), the resulting pro-apoptotic and cytotoxic effects are less pronounced than those observed in cancer cells. nih.govresearchgate.net
This differential sensitivity suggests a potential therapeutic window. The higher reliance of many cancer cells on an elevated intracellular pH for survival and proliferation may make them more vulnerable to agents that disrupt this delicate balance.
| Cell Line | Cell Type | IC₅₀ of Phx-3 (µM) |
|---|---|---|
| MCF-7 | Malignant (Breast Cancer) | 3.5 |
| A431 | Malignant (Skin Cancer) | 5.5 |
| A549 | Malignant (Lung Cancer) | 8.0 |
| KCP-4 | Malignant (Kidney Cancer) | 4.0 |
| HEL | Non-Malignant (Fibroblast) | > 20 |
| HUVEC | Non-Malignant (Endothelial) | > 20 |
Data derived from a 72h MTT assay using the phenoxazine analog Phx-3. nih.gov
Molecular Target Identification and Ligand-Target Interactions
The biological activities of phenoxazines can be attributed to a range of molecular interactions, including both interactions with nucleic acids and modulation of other cellular pathways.
The planar aromatic structure of the phenoxazine core is a feature it shares with known DNA intercalating agents. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. Some phenoxazine derivatives have been studied for their ability to bind DNA. For instance, the asymmetric phenazinium derivative aposafranine (B1223006) has been shown to bind to DNA via a partial, wedge-like intercalation. researchgate.net
Beyond simple intercalation into duplex DNA, the phenoxazine scaffold has also been explored for its ability to interact with and stabilize non-canonical DNA structures, such as i-motifs and G-quadruplexes. spandidos-publications.com These structures are often found in telomeric regions and gene promoter sites, making them attractive targets for therapeutic intervention. Specifically designed phenoxazine-based ligands have been shown to significantly enhance the thermal stability of G-quadruplex structures, displaying selectivity for these structures over duplex DNA. spandidos-publications.com
While the general phenoxazine structure allows for DNA interaction, significant biological effects of specific derivatives, such as those structurally related to this compound, are attributed to non-intercalative mechanisms.
The primary non-intercalative mechanism identified is the modulation of intracellular pH, as detailed in section 3.2.3. The ability to rapidly and drastically lower the pHi of cancer cells represents a key mechanism that is independent of direct DNA binding and leads to apoptosis. nih.govnih.gov
Enzymatic and Protein Modulations (e.g., Metalloaminopeptidases)
While specific research detailing the direct modulation of metalloaminopeptidases by this compound is not extensively available in the current literature, studies on the closely related compound 2-amino-3H-phenoxazin-3-one (APO) have revealed significant interactions with other key enzymes and proteins. This compound has been shown to modulate enzymatic activities that are crucial in inflammatory and metabolic pathways.
One of the key findings is the inhibition of cyclooxygenase (COX) enzymes. Mechanistic analysis demonstrated that APO inhibits both COX-1 and COX-2 enzyme activities with almost equal selectivity nih.gov. These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, APO has been observed to reduce the protein expression of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide production in macrophages stimulated by pro-inflammatory agents nih.gov.
In a different context, APO has been found to influence protein expression related to melanogenesis. It does not directly inhibit the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Instead, it suppresses the protein expression of both tyrosinase and the microphthalmia-associated transcription factor (MITF), a crucial transcription factor that governs the expression of tyrosinase nih.gov. This indicates a mechanism of action that involves the regulation of gene expression rather than direct enzyme competition.
Table 1: Summary of Enzymatic and Protein Modulations by 2-amino-3H-phenoxazin-3-one (APO)
| Target Enzyme/Protein | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Inhibition of enzyme activity | Direct Inhibition | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | Direct Inhibition | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Reduced protein expression | Downregulation of Expression | nih.gov |
| Tyrosinase | Reduced protein expression | Downregulation of Expression | nih.gov |
| Microphthalmia-associated Transcription Factor (MITF) | Reduced protein expression | Downregulation of Expression | nih.gov |
Immunomodulatory and Anti-Inflammatory Insights
The immunomodulatory and anti-inflammatory properties of phenoxazine compounds, particularly 2-amino-3H-phenoxazin-3-one (APO), have been a subject of significant research. The compound demonstrates potent effects on various aspects of the immune response, from the production of inflammatory mediators to the modulation of immune cell differentiation.
Suppression of Pro-Inflammatory Mediator Production
APO has been shown to be a potent inhibitor of the production of key pro-inflammatory mediators. In studies involving mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), APO effectively inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.gov. The inhibition of PGE2 occurred at significantly lower concentrations than those required for NO inhibition, highlighting its potent effect on the cyclooxygenase pathway nih.gov. Furthermore, APO was also found to dose-dependently reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from IFN-γ-activated RAW264.7 macrophage-like cells nih.gov.
Table 2: Inhibition of Pro-Inflammatory Mediators by 2-amino-3H-phenoxazin-3-one (APO)
| Mediator | Cell Type | Stimulus | IC50 Value | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | Mouse Peritoneal Macrophages | LPS/IFN-γ | 1.5 µM | nih.gov |
| Prostaglandin E2 (PGE2) | Mouse Peritoneal Macrophages | LPS/IFN-γ | 0.27 µM | nih.gov |
| Interleukin-6 (IL-6) | RAW264.7 Macrophages | IFN-γ | Dose-dependent reduction | nih.gov |
Enzyme Inhibition Profiling
The anti-inflammatory effects of APO are substantiated by its direct inhibition of enzymes central to the inflammatory cascade. As previously mentioned, mechanistic studies have confirmed that APO inhibits the enzymatic activities of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with nearly equal potency nih.gov. This non-selective inhibition of COX enzymes explains the observed reduction in prostaglandin E2 production. The compound's ability to lower nitric oxide levels is attributed to its impact on inducible nitric oxide synthase (iNOS), where it reduces the expression of the iNOS protein rather than directly inhibiting its enzymatic function nih.gov.
Immune Cell Phenotype Modulation
Beyond its effects on inflammatory mediators, APO exhibits significant immunoregulatory properties by influencing T-cell differentiation. Research has shown that APO can promote the polarization of CD4+ T helper (Th) cells towards the anti-inflammatory Th2 phenotype nih.gov. This is accompanied by an increased secretion of the anti-inflammatory cytokine Interleukin-4 (IL-4) by T cells stimulated with an antigen nih.gov. The mechanism underlying this Th2 polarization is suggested to be, at least in part, the downregulation of Interleukin-12 (IL-12) production, a cytokine that is critical for promoting the pro-inflammatory Th1 phenotype nih.gov. A related compound, 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, has also been noted for its immunosuppressive actions, including the suppression of responses in human mononuclear cells nih.gov.
Antimicrobial and Anti-Parasitic Efficacy
Phenoxazine derivatives have been investigated for their potential as antimicrobial agents, demonstrating a range of activities against various pathogens.
Broad-Spectrum Antimicrobial Investigations
The antimicrobial spectrum of phenoxazine compounds includes activity against bacteria and viruses. The parent compound, 2-aminophenoxazine-3-one, also known as questiomycin A, was identified as an antibiotic effective against Mycobacterium tuberculosis and has shown strong antimicrobial activity against Helicobacter pylori . However, another study investigating a series of phenoxazines, including 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxzine-3-one (Phx-1), found that while they could prevent the proliferation of non-tuberculosis mycobacteria such as M. scrofulaceum, M. kansasii, M. marinum, and M. intracellulare, they were not effective against M. tuberculosis researchgate.net.
Under anaerobic conditions, 2-aminophenoxazin-3-one showed selective toxicity, with minimum inhibitory concentrations for cellulolytic bacteria ranging from 50-100 µg/mL, while having no effect on the growth of several noncellulolytic bacteria even at concentrations of 100 µg/mL nih.gov.
In terms of antiviral activity, 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one has been characterized as exerting antiviral effects against poliovirus and porcine parvovirus nih.gov. It has also demonstrated antimicrobial effects against Chlamydia pneumoniae .
Table 3: Investigated Antimicrobial Spectrum of Phenoxazine Derivatives
| Pathogen | Phenoxazine Derivative | Activity | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | 2-aminophenoxazine-3-one | Active | |
| Mycobacterium tuberculosis | 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxzine-3-one | Inactive | researchgate.net |
| Helicobacter pylori | 2-aminophenoxazine-3-one | Active | |
| Non-tuberculosis mycobacteria | 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxzine-3-one | Active | researchgate.net |
| Cellulolytic Bacteria | 2-aminophenoxazine-3-one | Active (MIC: 50-100 µg/mL) | nih.gov |
| Poliovirus | 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one | Active | nih.gov |
| Porcine Parvovirus | 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one | Active | |
| Chlamydia pneumoniae | 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one | Active |
Anti-Protozoal Activity Against Specific Pathogens
The phenoxazine molecular structure is a recognized scaffold in the development of therapeutic agents, with various derivatives being investigated for a range of pharmacological activities, including anticancer, antiviral, and antiparasitic properties. researchgate.netnih.gov While the broader class of phenoxazine compounds has been explored for anti-protozoal efficacy, specific data on the activity of this compound against protozoal pathogens is not extensively documented in current scientific literature.
Research into related phenoxazine derivatives has shown activity against several protozoan parasites. For instance, certain 3,7-bis(dialkylamino) phenoxazinium salts have demonstrated significant antimalarial activity against Plasmodium falciparum and Plasmodium berghei. nih.gov However, direct studies detailing the efficacy and mechanisms of this compound against pathogens such as Trypanosoma species, Leishmania species, or Plasmodium species have not been identified. The potential of this specific compound in treating protozoal diseases remains an area requiring further investigation.
Antifungal Spectrum and Mechanisms
Similar to its anti-protozoal profile, the specific antifungal spectrum for this compound is not well-defined in the available research. The parent structure, 3H-phenoxazin-3-one, and its derivatives are known to be distributed in microorganisms and fungi and form the core of drugs with antibacterial and antifungal activities. researchgate.net
One study investigated the potential toxicity of the related compound 2-aminophenoxazin-3-one against two fungal species, noting that its inhibitory effects were significantly reduced under anaerobic conditions. nih.gov This suggests that the environment plays a crucial role in the compound's activity. While a broad spectrum of pharmacological properties, including antifungal activity, has been reported for the phenoxazine class of compounds, detailed mechanistic studies and a comprehensive list of susceptible fungal species for this compound are not presently available. researchgate.netresearchgate.net
Pharmacological Effects on Physiological Systems
Modulation of Smooth Muscle Contractility and Calcium Flux
Research has demonstrated that a closely related compound, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one (Phx-1), exhibits vasorelaxing effects. nih.gov It has been shown to reverse, in a concentration-dependent manner, the contraction of smooth muscles in rat aorta and guinea pig tenia cecum induced by phenylephrine (B352888) or high-K+. nih.gov
Further investigation into the mechanism of Phx-1 revealed that its inhibitory effect on smooth muscle contraction is primarily due to the inhibition of Ca2+-influx. nih.gov The compound concentration-dependently suppressed contractions induced by acetylcholine (B1216132) or high-K+ in intact preparations. nih.gov While it had minimal effect on contractions induced by caffeine (B1668208) or acetylcholine in depolarized preparations without extracellular Ca2+, it did show a direct, albeit less potent, inhibitory effect on the contractile apparatus in skinned (cell membrane removed) preparations at higher concentrations. nih.gov
Additionally, the broader class of N-sulfonylphenoxazines has been identified as neuronal calcium ion channel blockers, indicating that the phenoxazine scaffold can interact with calcium signaling pathways. nih.govnih.gov This supports the plausibility of phenoxazine compounds modulating physiological processes that are dependent on calcium flux, such as smooth muscle contraction.
Influence on Melanogenesis Pathways
2-Amino-3H-phenoxazin-3-one (APO), a variant of the subject compound, has been identified as a potent inhibitor of melanogenesis. nih.govresearchgate.net Isolated from the edible mushroom Agaricus bisporus, this compound was found to inhibit melanin biosynthesis in B16 murine melanoma cells at concentrations 1,000 times lower than kojic acid, a well-known depigmenting agent. nih.gov The half-maximal inhibitory concentration (IC50) for APO was determined to be 1.31 µM, compared to 1.31 mM for kojic acid. nih.gov
The mechanism of action does not involve direct inhibition of tyrosinase, the rate-limiting enzyme in melanin production. nih.gov Instead, APO exerts its effect by down-regulating the protein expression of both tyrosinase and the microphthalmia-associated transcription factor (MITF). nih.govnih.gov MITF is a critical transcription factor that governs the expression of key melanogenic enzymes, including tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2). researchgate.netnih.gov By reducing the levels of MITF, APO effectively suppresses the entire enzymatic cascade responsible for melanin synthesis. nih.gov
Inhibition of Melanin Production by 2-Amino-3H-phenoxazin-3-one (APO)
| Concentration (µM) | Melanin Production Inhibition (%) |
|---|---|
| 0.5 | 80.0 |
| 1.0 | 54.1 |
| 2.0 | 39.4 |
Data showing the dose-dependent inhibition of melanin production in B16 melanoma cells by 2-Amino-3H-phenoxazin-3-one. researchgate.net
Antioxidant Capacity and Reactive Oxygen Species Modulation
The phenoxazine scaffold is recognized for its potent radical-trapping antioxidant (RTA) activity. acs.org Studies on the parent compound, phenoxazine, show it possesses a remarkable balance of rapid H-atom transfer kinetics and stability against one-electron oxidation, making it a highly effective antioxidant. acs.org This activity is attributed to the electronic properties of the bridging oxygen atom, which can stabilize the resulting aminyl radical through π-electron donation while destabilizing the radical cation via σ-electron acceptance. acs.org
However, the role of phenoxazines in modulating reactive oxygen species (ROS) can be complex. Under certain conditions, such as in the presence of peroxyl radicals, phenoxazine can also exhibit pro-oxidant effects. nih.gov High concentrations of phenoxazine have been shown to accelerate hemolysis of human erythrocytes, a process that can be exacerbated by the presence of radical initiators. nih.gov This dual antioxidant/pro-oxidant nature suggests that the effect of a specific phenoxazine derivative on cellular redox state is likely dependent on its concentration and the surrounding biochemical environment. Specific studies detailing the antioxidant capacity and ROS modulation by this compound itself are limited, but the known properties of the core phenoxazine structure suggest it has the potential to actively participate in redox chemistry.
Advanced Computational and Theoretical Approaches for 2 Amino 4,4a Dihydro 3h Phenoxazin 3 One Research
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the intrinsic electronic properties of a molecule, governing its structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to model the behavior of electrons within the molecular framework.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is employed to determine the optimized molecular geometry, electronic energies, and electron density distribution. For phenoxazine (B87303) derivatives, DFT calculations are foundational for understanding the three-dimensional conformation, including the characteristic butterfly bend of the tricyclic system, and the electronic effects of substituents. nih.gov
Calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net The output provides a detailed picture of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Interactive Data Table 1: Representative Optimized Geometric Parameters for a Phenoxazine Core Structure Calculated via DFT. (Note: These are representative values for a generalized phenoxazine core and not specific experimental data for 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one).
| Parameter | Description | Representative Value |
| C-O Bond Length | Length of the carbon-oxygen bond in the central oxazine (B8389632) ring. | 1.38 Å |
| C-N Bond Length | Length of the carbon-nitrogen bond in the central oxazine ring. | 1.40 Å |
| C=O Bond Length | Length of the carbonyl double bond. | 1.22 Å |
| C=C Bond Length | Length of the conjugated double bond adjacent to the amine. | 1.36 Å |
| Dihedral Angle | The "butterfly" angle between the two outer benzene (B151609) rings. | 10-25° |
Global reactivity descriptors derived from DFT calculations are instrumental in predicting the chemical behavior of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness and lower reactivity. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Interactive Data Table 2: Hypothetical Global Reactivity Descriptors for this compound. (Note: These values are illustrative examples based on DFT calculations of similar heterocyclic systems).
| Descriptor | Formula | Hypothetical Value | Interpretation |
| HOMO Energy (EHOMO) | - | -6.1 eV | Related to ionization potential; ease of donating an electron. |
| LUMO Energy (ELUMO) | - | -1.9 eV | Related to electron affinity; ease of accepting an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.2 eV | Indicates high kinetic stability and low chemical reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.1 eV | High hardness suggests significant resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | μ2 / 2η | 1.93 eV | Moderate electrophilicity, capable of accepting electronic charge. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV | Indicates the tendency of electrons to escape the system. |
The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial for explaining electronic transitions and reactivity. scispace.com The spatial distribution of the HOMO indicates the regions from which electrons are most likely to be donated (nucleophilic sites), while the distribution of the LUMO shows the regions most likely to accept electrons (electrophilic sites). rsc.orgyoutube.com
For phenoxazine derivatives, the HOMO is often localized on the electron-rich tricyclic core and the amino substituent, while the LUMO may be distributed over the electron-deficient keto group and adjacent conjugated system. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation. scispace.com
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to simulate the behavior of molecules and their interactions with other entities, which is particularly valuable in pharmacology and drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is essential for rational drug design, helping to identify potential biological targets and understand binding mechanisms at the molecular level. Phenoxazine derivatives have been studied as ligands for various biological targets, including DNA G-quadruplexes and various enzymes. nih.govrsc.org Docking simulations can estimate the binding affinity (often as a "docking score" or binding energy) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Interactive Data Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target. (Note: This data is a hypothetical representation of a typical docking study output).
| Parameter | Result | Description |
| Binding Affinity | -8.2 kcal/mol | A calculated estimate of the free energy of binding, indicating a potentially strong and favorable interaction. |
| Key Interacting Residues | GLU-81, LEU-132, VAL-35 | Specific amino acids in the protein's binding pocket that form interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein, crucial for binding specificity. |
| Interacting Atoms | Amine N-H with GLU-81; Carbonyl O with VAL-35 | Specific atoms on the ligand forming hydrogen bonds with specific atoms on the protein residues. |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In a QSAR study, molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules with known activities. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. who.int A validated QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs.
Interactive Data Table 4: Example of a Hypothetical QSAR Model for a Series of Phenoxazine Analogs. (Note: The equation and descriptors are for illustrative purposes only).
| QSAR Model Equation | pIC50 = 0.5 * (logP) - 0.8 * (ELUMO) + 0.2 * (Molecular_Weight) + 1.5 |
| Statistical Parameters | |
| Correlation Coefficient (R²) | 0.91 |
| Cross-validated R² (Q²) | 0.85 |
| Descriptor Interpretation | |
| logP (Hydrophobicity) | Positive coefficient suggests that increasing hydrophobicity enhances biological activity. |
| ELUMO (LUMO Energy) | Negative coefficient indicates that a lower LUMO energy (greater electron-accepting ability) is favorable for activity. |
| Molecular Weight | Small positive coefficient suggests a minor contribution from molecular size. |
Future Research Trajectories and Translational Outlook for 2 Amino 4,4a Dihydro 3h Phenoxazin 3 One
Deepening Mechanistic Understanding at the Molecular Level
Future investigations into 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one and its analogues, such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (often referred to as Phx-1), are poised to delve deeper into their molecular mechanisms of action. nih.govresearchgate.net Current research indicates that these phenoxazine (B87303) compounds exhibit antitumor activity by inducing a combination of apoptosis and necrosis in cancer cells. nih.govnih.gov A key aspect of this mechanism appears to be the reduction of the characteristically high intracellular pH (pHi) found in many cancer cells, a phenomenon linked to the Warburg effect. nih.gov
Studies have shown that compounds like Phx-1 and its close analogue 2-aminophenoxazine-3-one (Phx-3) can cause a rapid, dose-dependent decrease in the pHi of various cancer cell lines. nih.govnih.gov This disruption of intracellular homeostasis is thought to be a primary trigger for subsequent proapoptotic and cytotoxic effects. nih.gov Notably, the induced apoptosis seems to proceed through a caspase-independent pathway in certain cell lines, such as human neuroblastoma NB-1 cells. nih.gov While the activity of caspase 3/7 was observed to increase, the use of a pan-caspase inhibitor did not rescue the cells from phenoxazine-induced death, suggesting an alternative cell death mechanism is at play. nih.gov
Future research should aim to precisely identify the direct molecular targets responsible for these effects. Key questions to be addressed include:
What specific ion channels, pumps, or transporters are modulated by this compound to cause the observed drop in intracellular pH?
What are the downstream signaling molecules and pathways involved in the execution of caspase-independent apoptosis following the initial pH change?
How does the chemical structure, for instance, the presence or absence of methyl groups, influence the specific mode of action and efficacy against different cancer types? researchgate.net
Elucidating these molecular details will provide a more complete picture of the compound's mechanism and facilitate its development as a potential therapeutic agent.
Rational Design and Synthesis of Improved Phenoxazine Analogues
The phenoxazine scaffold is a versatile structure that has been the subject of extensive chemical modification to develop new derivatives with enhanced properties for various applications, from materials science to medicine. rsc.orgresearchgate.netnih.gov The rational design of new analogues of this compound represents a promising avenue for improving its therapeutic potential.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the core phenoxazine structure—for example, by introducing different substituents at various positions on the aromatic rings—researchers can correlate specific structural changes with alterations in biological activity. nih.gov For instance, the design of phenoxazine-based molecules has successfully utilized donor-acceptor (D-A) topologies to tune their electronic and optical properties. rsc.orgrsc.org Applying similar principles could lead to analogues with improved cell permeability, target affinity, and metabolic stability.
Recent synthetic efforts in the broader phenoxazine class have produced a variety of derivatives, including C-4 substituted phenoxazines bearing hydroxamic acids as histone deacetylase (HDAC) inhibitors and N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides with anti-diabetic properties. nih.govresearchgate.net These examples demonstrate the chemical tractability of the phenoxazine core and provide a foundation for creating novel analogues of this compound with potentially greater potency and selectivity. Future work could focus on synthesizing derivatives that are more soluble in aqueous media to enhance their bioavailability, a known limitation of some earlier phenoxazine compounds. researchgate.net
| Phenoxazine Analogue Class | Synthetic Modification | Targeted Application/Activity | Reference |
|---|---|---|---|
| Donor-Acceptor-Donor TADF Molecules | Connection of phenoxazine (donor) to various acceptor fragments (e.g., 1,3,4-oxadiazole, quinoxaline) | Thermally Activated Delayed Fluorescent (TADF) materials for OLEDs | rsc.org |
| C-4 Substituted Phenoxazines | Introduction of hydroxamic acid moieties | Class II Histone Deacetylase (HDAC) inhibition for cancer therapy | nih.gov |
| Dinitrophenoxazines | Reaction of 2-aminophenols with 1,2-difluoro-4,5-dinitrobenzene | Chemical intermediates for further functionalization | acs.orgnih.gov |
| Phenoxazine-based Polymers | Incorporation of phenoxazine units into conjugated polymer backbones | Organic semiconductors for field-effect transistors | nih.gov |
Identification and Validation of Novel Biological Targets
While the ability of this compound and its relatives to lower intracellular pH and induce apoptosis is established, the specific upstream biological targets remain to be fully identified and validated. nih.govnih.gov The broad effectiveness against various cancer cell lines, including B and T cell lymphoblastoid lines, gastric cancer, and neuroblastoma, suggests that the compound may act on a fundamental process common to these malignancies. nih.govnih.govnih.govresearchgate.net
Target validation is a critical process in drug discovery that establishes a definitive link between a molecular target and a disease phenotype. nih.gov For this phenoxazine compound, future research will need to employ a combination of genetic and chemical approaches to pinpoint its direct binding partners. nih.gov Techniques such as affinity chromatography, pull-down assays using biotinylated probes of the compound, and thermal shift assays could identify proteins that directly interact with this compound.
Once potential targets are identified, genetic methods like CRISPR/Cas9-mediated gene knockout or siRNA-based gene knockdown can be used to validate their role in the compound's cytotoxic effects. nih.gov If silencing a particular target protein mimics the effects of the drug or renders cells resistant to it, this provides strong evidence for its relevance. Identifying these novel targets will not only deepen our understanding of how this specific compound works but could also uncover new vulnerabilities in cancer cells that could be exploited by future therapies.
Development of Advanced Sustainable Synthetic Methodologies
The advancement of this compound and its analogues from laboratory research to potential clinical application will necessitate the development of efficient, scalable, and environmentally benign synthetic methods. Traditional syntheses of phenoxazinones often involve oxidative condensation or coupling reactions that may use stoichiometric amounts of harsh oxidants or metal catalysts. nih.govresearchgate.net
Recent research has focused on creating more sustainable synthetic routes. physchemres.org These advanced methodologies include:
Biomimetic Catalysis: The development of catalysts that mimic the function of phenoxazinone synthase enzymes offers a green alternative for the aerobic oxidation of o-aminophenols. nih.govacs.org Various copper and cobalt complexes have shown promising catalytic activity, facilitating the synthesis under milder conditions. nih.gov
Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, represents a significant step towards sustainable chemistry. This technique has been successfully applied to the synthesis of related heterocyclic compounds like 2-amino-1,4-naphthoquinones, reducing waste and energy consumption. acs.orgacs.org
Novel Reagents and Conditions: The use of modern coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) allows for transition-metal-free and enzyme-free synthesis of 2-aminophenoxazinones with shorter reaction times. researchgate.net
Unexpected Synthetic Routes: Serendipitous discoveries, such as the formation of 2-amino-4,4a-dihydro-4a,7-dimethyl-3H-phenoxazin-3-one from the reduction of 5-methyl-2-nitrophenol (B1361083), can open up entirely new and potentially more efficient synthetic pathways. researchgate.netwur.nl
Future efforts should focus on optimizing these greener methods, improving yields, and adapting them for the large-scale synthesis of this compound. The development of robust and sustainable manufacturing processes is a critical step in the translational outlook for this promising class of compounds.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Biomimetic Catalysis (e.g., Copper Complexes) | Mimics phenoxazinone synthase activity; uses aerobic oxidation. | High catalytic activity (Kcat values up to 6.2 × 10⁶ h⁻¹), milder reaction conditions. | nih.gov |
| Propylphosphonic Anhydride (T3P®) Mediation | Oxidative cross-coupling of 2-aminophenols. | Transition-metal-free, enzyme-free, short reaction times, moderate to good yields. | researchgate.net |
| Reductive Synthesis | Unexpected cyclization during reduction of a nitrophenol. | Novel, potentially scalable route from different starting materials. | researchgate.netwur.nl |
| Mechanochemistry | Solvent-free reaction via grinding/milling. | Environmentally friendly (no solvent), potential for multigram scale-up. | acs.orgacs.org |
Q & A
Q. What are the standard synthetic routes for 2-Amino-4,4α-dihydro-3H-phenoxazin-3-one?
The compound is synthesized via oxidative condensation of substituted phenols. For example, 2-amino-5-methylphenol reacts with hemoglobin under controlled conditions to yield the phenoxazinone core . Alternative methods involve Vilsmeier–Haack–Arnold reagent for functionalization or guanidine-mediated condensation for structural analogs . Key steps include pH control, temperature optimization (typically 60–80°C), and purification via column chromatography.
Q. Which characterization techniques are critical for verifying its structure and purity?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography (as applied to related oxazinones in ) resolves stereochemical details. Purity is validated using HPLC with UV detection (λ = 254–280 nm) and thin-layer chromatography (TLC) for reaction monitoring .
Q. What safety protocols are recommended for handling this compound?
Wear N95 masks, chemical-resistant gloves, and safety goggles to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with inert absorbents (e.g., sand) and disposed via licensed hazardous waste services .
Q. How is its bioactivity initially screened in vitro?
Antiviral activity is assessed using plaque reduction assays (e.g., poliovirus in Vero cells ). Cytotoxicity is evaluated via MTT or ATP-based viability assays. For anti-inflammatory properties, nitric oxide (NO) inhibition in mouse peritoneal macrophages is measured, with IC50 values calculated from dose-response curves .
Advanced Research Questions
Q. How can synthesis yields be optimized for scaled-up production?
Yield improvements require catalyst screening (e.g., Na2CaP2O7 for analogous heterocycles ) and solvent optimization. Microwave-assisted synthesis reduces reaction time (from 24h to 2–4h) . Process Analytical Technology (PAT) tools monitor real-time intermediates.
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies (e.g., variable IC50 values) are addressed by standardizing assay conditions (cell line, serum concentration, incubation time). Cross-validate results using orthogonal methods: surface plasmon resonance (SPR) for binding affinity and transcriptomics for mechanistic insights .
Q. How does structural modification influence its biological activity?
Substituent effects are studied via SAR:
Q. What catalytic systems enhance its reactivity in downstream applications?
Non-metallocene catalysts (e.g., phenoxy-imine ligands) improve regioselectivity in polymerization . For functionalization, Pd/C or Cu(I)-NHC catalysts enable cross-coupling reactions at the oxazinone ring .
Q. How do environmental conditions affect its stability and degradation?
Stability studies under UV light, humidity, and pH gradients show:
Q. What computational tools predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and DFT calculations model binding to viral polymerases or NO synthase. ADMET predictors (SwissADME) assess bioavailability, highlighting low blood-brain barrier penetration due to polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
